![molecular formula C14H16ClNO2S B4670814 N-(sec-butyl)-4-chloro-1-naphthalenesulfonamide](/img/structure/B4670814.png)
N-(sec-butyl)-4-chloro-1-naphthalenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of naphthalenesulfonamide derivatives involves reactions that yield compounds with significant biological activities. A study explored the mechanism of regulation of Ca2+-dependent smooth muscle myosin light chain phosphorylation, leading to insights into the synthesis of compounds like N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, which shows similarities to the target compound (Ito et al., 1986). Additionally, synthetic strategies for naphthalenesulfonamides with antibacterial properties have been described, providing a framework for understanding the synthesis process of similar compounds (Abbasi et al., 2015).
Molecular Structure Analysis
Naphthalenesulfonamide derivatives exhibit a range of structural variations that influence their biological activity. For instance, the molecular structure of naphthalene derivatives has been extensively studied through methods like X-ray crystallography to understand their conformation and reactivity (Wardell & Lin, 1998). These structural analyses are critical for designing derivatives with specific functions and properties.
Chemical Reactions and Properties
The reactivity of naphthalenesulfonamide derivatives with various chemical agents and their subsequent biological activities have been a focal point of research. Studies have shown that certain derivatives can act as calmodulin antagonists, inhibiting cell proliferation by interfering with Ca2+/calmodulin-regulated enzyme activities (Hidaka et al., 1981). These chemical reactions highlight the potential of naphthalenesulfonamide derivatives in therapeutic applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-butan-2-yl-4-chloronaphthalene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2S/c1-3-10(2)16-19(17,18)14-9-8-13(15)11-6-4-5-7-12(11)14/h4-10,16H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDPIYMJAYBDDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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